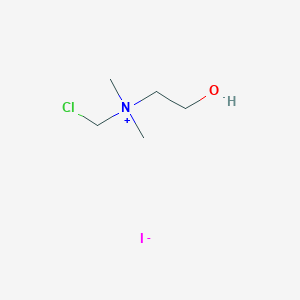
Chlorocholine iodide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Iodine Clocks and Materials Science
Chlorocholine iodide can play a significant role in iodine clocks, which are fascinating nonlinear chemical systems . These systems have a promising future, especially in the field of materials science . The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
Time-Programming of Supramolecular Assembly
The untapped opportunities offered by iodine clocks, where Chlorocholine iodide can be a key component, are especially relevant for the time-programming of supramolecular assembly . This process involves the organization of molecules into a structured whole using non-covalent interactions .
Sol-Gel Transition
Iodine clocks, including those involving Chlorocholine iodide, can also be used to control the sol-gel transition . This is a process by which a colloidal solution (sol) evolves into a network spanning gel .
Substrate-Depletive Clocks
Chlorocholine iodide can be part of substrate-depletive clocks, such as the iodide–hydrogen peroxide–thiosulfate system . These are systems in which a substrate is consumed over time .
Autocatalysis-Driven Clocks
Chlorocholine iodide can also be involved in autocatalysis-driven clocks, such as the iodate–thiocyanate reaction . These are systems where the reaction product itself catalyzes the reaction .
Inverse Iodine Clocks
Finally, Chlorocholine iodide can be part of what’s known as “inverse iodine clocks”, such as the chlorite–iodide reaction . In these systems, iodine consumption rather than production is the main kinetic event .
Safety and Hazards
Wirkmechanismus
Target of Action
Chlorocholine iodide, also known as chlorocholine (ClCh+), is a synthetic homologue of the choline ion (Ch+) .
Mode of Action
It’s known that for choline ions, water is bound to the hydroxy group via hydrogen bonds, whereas for chlorocholine, a rather stiff clathrate-like shell around the chlorine atom seems to be formed . Both cations form contact ion pairs with chloride ions, with association constants of only approximately 2 to 3 M-1 .
Biochemical Pathways
Iodine, a component of chlorocholine iodide, is known to play a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for body growth, maturation and development, cell and tissue growth, and body metabolism . Therefore, it’s plausible that chlorocholine iodide might influence similar biochemical pathways.
Pharmacokinetics
It’s known that the physicochemical properties of a molecule can influence its potential to become a drug
Result of Action
It’s known that iodine, a component of chlorocholine iodide, has extrathyroidal effects as an antioxidant, differentiator, and immunomodulator . Depending on the cellular context, iodine can function as an inhibitor or activator of immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chlorocholine iodide. For instance, a study showed that the combined applications of chlorocholine chloride (a related compound) and nitrogen fertilizer enhanced nitrogen metabolism, increased nitrogen use efficiency, and grain yield of summer maize . This suggests that environmental factors such as soil composition and nutrient availability can influence the action of chlorocholine iodide.
Eigenschaften
IUPAC Name |
chloromethyl-(2-hydroxyethyl)-dimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClNO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINPJBYVGPVRG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CCl.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocholine iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



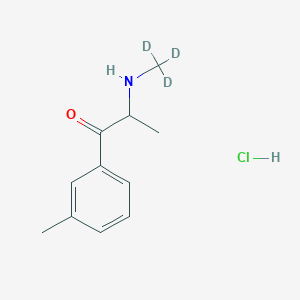
![Diphenyl[(3S)-1-[2-oxo-2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine-3-yl]acetamide](/img/structure/B3321290.png)
![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)
![tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate](/img/structure/B3321310.png)
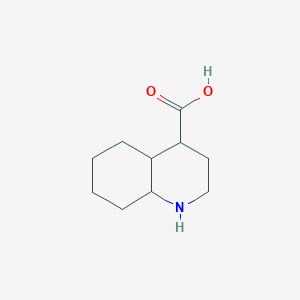
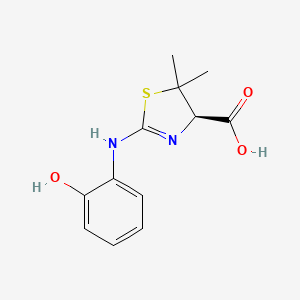
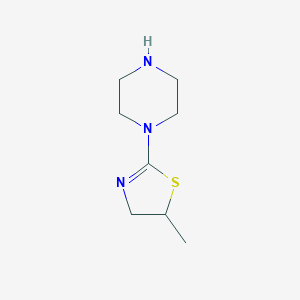
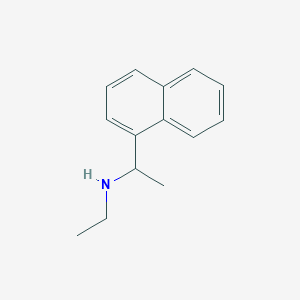
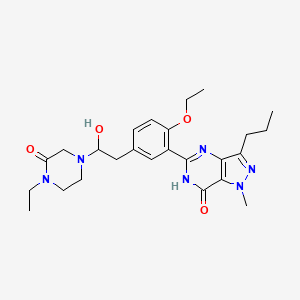
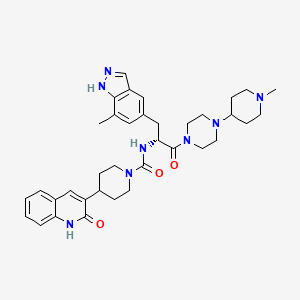
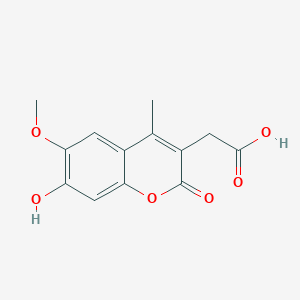
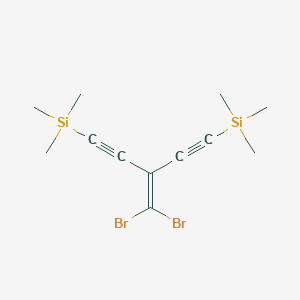
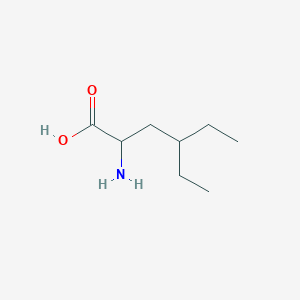
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)